molecular formula C16H17N3O2 B5713929 1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole

1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole

Cat. No. B5713929
M. Wt: 283.32 g/mol
InChI Key: IJFRHVQCJIXDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole, commonly known as EBT, is a benzotriazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. EBT is widely used in various fields, including material science, analytical chemistry, and biochemistry, due to its excellent photostability and UV-absorbing properties.

Mechanism of Action

The mechanism of action of EBT is based on its ability to absorb UV radiation and dissipate the absorbed energy as heat. EBT absorbs UV radiation in the range of 300-400 nm and undergoes a photochemical reaction to form a triplet state. The triplet state of EBT can interact with other molecules, such as oxygen, to produce reactive oxygen species (ROS) that can damage biomolecules. This property of EBT has been exploited in photodynamic therapy, where EBT is used as a photosensitizer to induce cell death in cancer cells.
Biochemical and Physiological Effects
EBT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EBT can induce DNA damage and apoptosis in cancer cells. In vivo studies have shown that EBT can reduce the growth of tumors in animal models and improve the survival rate of animals with cancer. EBT has also been shown to have anti-inflammatory and antioxidant properties that can protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

EBT has several advantages for lab experiments, including its excellent photostability, high purity, and low toxicity. EBT is also easy to synthesize and can be used in a wide range of applications. However, EBT has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. EBT also has a relatively short half-life in vivo, which can limit its therapeutic potential.

Future Directions

For EBT research include the development of new derivatives and the application of EBT in the development of new therapeutic agents and materials.

Synthesis Methods

The synthesis of EBT involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 1,2,3-benzotriazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields EBT as a white crystalline solid in high purity.

Scientific Research Applications

EBT has been extensively used in scientific research due to its unique properties. In material science, EBT is used as a photostabilizer and UV-absorbing agent in various polymers, coatings, and paints. In analytical chemistry, EBT is used as a fluorescent probe for the detection of metal ions and as a chromogenic agent for the determination of hydrogen peroxide. In biochemistry, EBT is used as a photosensitizer for photodynamic therapy and as a fluorescent probe for the detection of biomolecules.

properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-20-15-9-5-6-10-16(15)21-12-11-19-14-8-4-3-7-13(14)17-18-19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFRHVQCJIXDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole

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